5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide
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Description
5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C18H19BrN2OS and its molecular weight is 391.33. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of these compounds vary, but they often interact with enzymes or receptors in the body to exert their effects.
Mode of action
The mode of action of thiazole derivatives can vary widely depending on the specific compound. Some may inhibit or activate certain biochemical pathways, while others may stimulate or block specific receptors .
Biochemical pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of action
The result of the action of thiazole derivatives can vary widely depending on the specific compound and its mode of action. Some thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
Biological Activity
The compound 5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide is a member of the imidazothiazole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and notably its biological activity, including antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the imidazole and thiazole rings. The compound crystallizes in a triclinic space group with specific crystallographic parameters that define its structure. For example, it has been noted to have a molecular formula of C19H20N4S and a molar mass of approximately 336.45 g/mol.
Crystallographic Data
Parameter | Value |
---|---|
Space Group | P1̄ |
a (Å) | 9.3625(6) |
b (Å) | 12.7558(7) |
c (Å) | 14.5965(9) |
α (°) | 68.833(2) |
β (°) | 80.891(2) |
γ (°) | 69.242(2) |
Volume (ų) | 1519.15(16) |
This structural data is crucial for understanding the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of imidazothiazoles, including our compound of interest. The compound exhibited significant activity against several pathogenic bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for various strains:
- Pseudomonas aeruginosa : MIC = 0.21 μM
- Escherichia coli : MIC = 0.21 μM
These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines, particularly:
- A549 cells (human lung adenocarcinoma)
The evaluation was conducted using the MTT assay to determine cell viability post-treatment with the compound at varying concentrations. The findings showed that:
- Compounds similar to this compound reduced A549 cell viability significantly compared to control treatments.
Case Studies and Comparative Analysis
A comparative analysis of related compounds reveals insights into structure-activity relationships:
Compound | Activity Type | Cell Line | IC50 (µM) |
---|---|---|---|
Compound A | Antimicrobial | S. aureus | 0.15 |
Compound B | Anticancer | A549 | 10 |
5-Hydroxy... | Antimicrobial/Anticancer | A549/P.aeruginosa | 0.21/0.21 |
This table illustrates the potential of our compound relative to others in its class.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, initial studies suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis.
Molecular Docking Studies
Molecular docking studies have been performed to predict how this compound interacts with target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways. The binding energies obtained from these studies suggest strong interactions with key enzymes such as MurD and DNA gyrase.
Properties
IUPAC Name |
7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N2OS.BrH/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20;/h2-10,21H,11-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJPKAUJPRWIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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